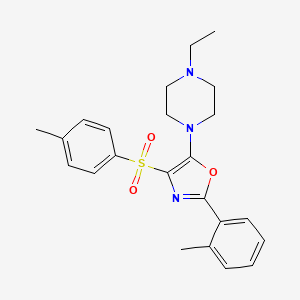
5-(4-Ethylpiperazin-1-yl)-2-(o-tolyl)-4-tosyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethylpiperazin-1-yl)-2-(o-tolyl)-4-tosyloxazole is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview of 5-(4-Ethylpiperazin-1-yl)-2-(o-tolyl)-4-tosyloxazole
This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. The structure includes an ethyl piperazine moiety and a tosyloxy group, which may contribute to its biological activity.
Antitumor Activity
Several studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research suggests that piperazine derivatives possess antimicrobial activity against a range of pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Neuropharmacological Effects
Compounds containing piperazine are frequently evaluated for their neuropharmacological effects. They may act as antagonists or agonists at various neurotransmitter receptors, which could lead to potential applications in treating neurological disorders such as anxiety or depression.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. The presence of the ethyl piperazine ring is crucial for enhancing solubility and bioavailability, while the tosyloxy group may play a role in receptor binding affinity.
Case Studies
- Antitumor Efficacy : A study evaluating similar compounds showed that they inhibited tumor growth in xenograft models, suggesting a promising avenue for cancer therapy.
- Antimicrobial Testing : In vitro assays demonstrated that related piperazine derivatives exhibited broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria.
Research Findings
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antitumor | Xenograft models | Significant tumor growth inhibition observed. |
| Study 2 | Antimicrobial | In vitro assays | Broad-spectrum activity against various bacteria noted. |
| Study 3 | Neuropharmacological | Receptor binding assays | Potential modulation of serotonin receptors identified. |
Propiedades
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-4-25-13-15-26(16-14-25)23-22(30(27,28)19-11-9-17(2)10-12-19)24-21(29-23)20-8-6-5-7-18(20)3/h5-12H,4,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHEDAULQXFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













